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Compound of Interest

Compound Name: N,N-Dimethylstearamide
CAS No.: 3886-90-6
Cat. No.: B1580666

Get Quote

. J

Spectroscopic Data Guide: N,N-

Dimethylstearamide

CAS: 3886-90-6 | Formula: C20H41NO | MW: 311.55 g/mol
[1][2]

Executive Summary & Chemical Identity

N,N-Dimethylstearamide (often trade-referenced under Hallcomid M-18) is a tertiary amide
derived from stearic acid. Its spectroscopic signature is defined by the restricted rotation of the
dimethylamide group (observable in NMR) and the McLafferty rearrangement characteristic of
N-alkylated amides (observable in MS).
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Property Specification

IUPAC Name N,N-Dimethyloctadecanamide

Molecular Formula C20H41NO

Exact Mass 311.3188

Physical State Waxy solid or crystalline powder (mp ~35-40°C)

Solubilit Soluble in chloroform, dichloromethane, ethanol;
olubili
Y insoluble in water.[1]

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (El) lonization, 70 eV.

The mass spectrum of N,N-Dimethylstearamide is dominated by fragmentation pathways
specific to the tertiary amide functionality. The molecular ion (

) is typically weak due to the stability of the fragment ions.

Key Fragmentation Peaks
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m/z (Mass-to-Charge) lon Identity Origin | Mechanism

Molecular lon (often weak

311 . .
intensity).

Base Peak / Diagnostic. Result

of McLafferty Rearrangement.
87 Represents the N,N-

dimethylacetamide enol radical

cation.

-cleavage product (loss of
2 methyl from the McLafferty ion)

or direct fragmentation.

Dimethylamine radical cation
44

Characteristic hydrocarbon

57, 43, 29 Alkyl fragments chain fragmentation (

).

Mechanistic Visualization: McLafferty Rearrangement

The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z
87 peak.
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Caption: The dominant McLafferty rearrangement pathway for N,N-Dimethylstearamide.
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Infrared Spectroscopy (IR) Analysis

Methodology: FTIR (ATR or KBr pellet).

The IR spectrum confirms the tertiary amide structure by the presence of a specific Carbonyl
band and the absence of N-H stretching frequencies.

Frequency (cm™?) Vibrational Mode Interpretation

Strong aliphatic stretches

(asymmetric and symmetric)
2950 - 2850 _

from the long stearyl chain and

N-methyl groups.

Amide | Band. Characteristic of
tertiary amides. Appears at a
lower frequency than esters
1650 + 10 (~1735) or primary amides
(~1690) due to resonance
donation from the dimethyl

nitrogen.

Methylene scissoring
1460 - 1470 _
deformation.

C-H bending of the N-methyl
1395
groups.

Critical QC Check. Absence
3300 (Absen) confirms no primary/secondary
~ sen
amide impurities (e.g., N-

methylstearamide).

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: 300-500 MHz, Solvent:

, Temp: 298 K.

'H NMR Data (Proton)
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The hallmark of N,N-dimethylamides in NMR is the magnetic non-equivalence of the two N-
methyl groups due to the partial double bond character of the C-N bond (restricted rotation).

Shift (

- . . Structural
Multiplicity Integration Assignment
Note
» Ppm)
Distinct signal
2.99 Singlet 3H (cis/trans) due to restricted
rotation.
Distinct signal
2.94 Singlet 3H (cis/trans) due to restricted
rotation.
Triplet ( Protons adjacent
2.28 2H to the carbonyl
Hz) group.
] Methylene beta
1.61 Multiplet 2H
to carbonyl.
The "methylene
1.25 Broad Singlet ~28H Bulk envelope" of the
stearyl chain.
Triplet ( E
i nd of the
0.88 3H Terminal . ' .
Hz) aliphatic chain.

> Expert Insight: In some solvents or at elevated temperatures (>60°C), the two N-methyl
singlets at 2.99 and 2.94 ppm will coalesce into a single broad peak as the rotation rate
exceeds the NMR timescale.

3C NMR Data (Carbon)

The 13C spectrum provides definitive confirmation of the carbon skeleton and the carbonyl
environment.
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Shift (
Assignment Structural Note
» Ppm)
Carbonyl carbon. Typical for
1735 Cc=0 _ Y _ yP
tertiary amides.
373 N-Methyl carbon (usually the
. downfield signal).
N-Methyl carbon (usually the
35.4 _ y. ( Y
upfield signal).
33.5 Methylene adjacent to C=0.
31.9 Near terminal methyl.
Multiple overlapping signals for
20.7-29.3 Bulk P PRIng =19
the chain.
25.1 Methylene beta to C=0.
22.7 Penultimate carbon.
14.1 Terminal End of chain.

Quality Control & Impurity Profiling

When analyzing commercial samples of N,N-Dimethylstearamide, researchers must screen
for specific synthesis byproducts.

Common Impurities

o Stearic Acid: Detected by *H NMR (broad singlet >10 ppm for COOH) or IR (broad O-H
stretch 2500-3300 cm™1).

o Dimethylamine: Detected by distinctive "fishy" odor and GC-MS (m/z 45).

» N-Methylstearamide: Incomplete methylation. Detected by IR (presence of N-H stretch
~3300 cm~%) and MS (m/z 297).
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QC Workflow Diagram

Raw Sample
N,N-Dimethylstearamide

Step 1: FTIR Analysis
Check 3300 cm~1 region

N-H Peak Present?

Step 2: 'H NMR (CDCls)
Check 2.9-3.0 ppm region

Two distinct singlets?

FAIL: Secondary Amide Impurity

PASS: High Purity FAIL: Check Temp/Solvent
Tertiary Amide Confirmed or Impurity

Click to download full resolution via product page

Caption: Logic flow for validating N,N-Dimethylstearamide purity using spectroscopic gates.

Experimental Protocols
Protocol A: NMR Sample Preparation

¢ Solvent: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.
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e Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

« Filtration: If the solution is cloudy (indicating stearic acid salts or insolubles), filter through a
glass wool plug into the NMR tube.

e Acquisition:
o 1H: 16 scans, 1-second relaxation delay.

o 13C: 512-1024 scans, proton-decoupled.

Protocol B: GC-MS Sample Preparation

e Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM).

Injection: 1 pL split injection (Split ratio 20:1).

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

Temperature Program: 100°C (1 min hold) - 20°C/min - 300°C (5 min hold).

Note: N,N-Dimethylstearamide elutes late; ensure the final hold time is sufficient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.13C NMR Chemical Shift [sites.science.oregonstate.edu]

» To cite this document: BenchChem. [Spectroscopic data for N,N-Dimethylstearamide (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580666/docs#spectroscopic-data-for-n-n-
dimethylstearamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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